molecular formula C24H24N4O3 B2750254 1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-ethoxyphenyl)piperidine-3-carboxamide CAS No. 1112392-96-7

1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-ethoxyphenyl)piperidine-3-carboxamide

Cat. No. B2750254
CAS RN: 1112392-96-7
M. Wt: 416.481
InChI Key: GKOIPXKCPGJBSG-UHFFFAOYSA-N
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Description

“1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-ethoxyphenyl)piperidine-3-carboxamide” is a chemical compound with the molecular formula C24H24N4O3 . It has a molecular weight of 416.47236 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuro[3,2-d]pyrimidin-4-yl moiety attached to a piperidine-3-carboxamide via a single bond. An ethoxyphenyl group is also attached to the nitrogen atom of the piperidine ring .

Scientific Research Applications

Synthesis and Derivative Compounds

1-[1]Benzofuro[3,2-d]pyrimidin-4-yl-N-(4-ethoxyphenyl)piperidine-3-carboxamide belongs to a class of compounds with notable applications in scientific research, particularly in the synthesis of novel heterocyclic compounds with potential biological activities. The synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from related structural frameworks has been explored for their anti-inflammatory and analgesic properties. These synthesized compounds have shown significant activity as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors, with some demonstrating high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Antiparkinsonian and Analgesic Activities

Research has also focused on the synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from related precursors, showing promising analgesic and antiparkinsonian activities. These compounds have been compared to reference drugs like Valdecoxib® and Benzatropine®, indicating their potential as therapeutic agents in treating pain and Parkinson's disease (Amr et al., 2008).

Synthesis of Diverse Heterocyclic Compounds

Efficient synthesis methods have been developed for 3-alkyl-2-diversity-substituted benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives, highlighting the versatility of this chemical framework. These methods involve aza-Wittig reactions and reactions with nitrogen-oxygen-containing nucleophiles, yielding compounds in satisfactory yields. Such derivatives have implications in drug discovery and development, offering a foundation for synthesizing compounds with potential biological activities (Wang et al., 2019).

Antimicrobial Activities

The synthesis of new pyridine derivatives and their evaluation for antimicrobial activities have been explored, with some compounds showing variable and modest activity against bacteria and fungi. This research indicates the potential of benzofuro[3,2-d]pyrimidin-4-yl derivatives in contributing to the development of new antimicrobial agents, addressing the need for novel therapies against resistant microbial strains (Patel et al., 2011).

properties

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethoxyphenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-2-30-18-11-9-17(10-12-18)27-24(29)16-6-5-13-28(14-16)23-22-21(25-15-26-23)19-7-3-4-8-20(19)31-22/h3-4,7-12,15-16H,2,5-6,13-14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOIPXKCPGJBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NC=NC4=C3OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-ethoxyphenyl)piperidine-3-carboxamide

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